molecular formula C14H15N3O2S B465563 2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide CAS No. 433315-76-5

2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B465563
CAS RN: 433315-76-5
M. Wt: 289.35g/mol
InChI Key: MWIROVVCDJHCQY-UHFFFAOYSA-N
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Description

The compound “2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide” is a unique chemical. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide” are not available in the current literature .

Scientific Research Applications

Biomedical Applications

  • Antibacterial and Antifungal Activities : Certain derivatives of thiophene-3-carboxamide, a related compound, have demonstrated notable antibacterial and antifungal properties (Vasu et al., 2003).

  • Antitumor Potential : A study on 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines, which are structurally similar, indicated potential antitumor activities (Lin & Kasina, 1981).

  • Antinociceptive Activity : N-Substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, chemically related compounds, were synthesized and tested for their antinociceptive effects (Shipilovskikh et al., 2020).

  • Anticancer Activity : Thiophene-based compounds, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, were synthesized and tested for in vitro cytotoxicity, showing promising results against several cell lines (Atta & Abdel‐Latif, 2021).

Chemical Synthesis and Properties

  • Synthesis Techniques : Research has been conducted on efficient methods for synthesizing similar thiophene derivatives, such as tetrasubstituted thiophenes, highlighting the diversity in synthesis strategies (Sahu et al., 2015).

  • Structural Analysis : The structure and conformation of related thiophene derivatives have been analyzed, providing insight into their chemical properties and potential applications (Davoodnia et al., 2009).

  • Reaction Studies : Investigations into the reactions of amino derivatives of thiophene, such as 2-amino-4,5-dimethylthiophene-3-carboxamide, have contributed to understanding their chemical behavior and potential for further modification (Dotsenko et al., 2013).

properties

IUPAC Name

4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-9(2)20-13(11(8)12(15)18)17-14(19)16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,18)(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIROVVCDJHCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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